5-Fluoro-2-oxoindoline

Beschreibung

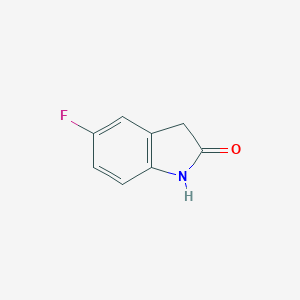

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIIYGHHUMKDGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395649 |

Source

|

| Record name | 5-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-41-4 |

Source

|

| Record name | 5-Fluoro-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-OXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Fluoro-2-oxoindoline chemical properties and structure

An In-depth Technical Guide to 5-Fluoro-2-oxoindoline: Chemical Properties and Structure

Abstract

5-Fluoro-2-oxoindoline, also known as 5-Fluorooxindole, is a fluorinated heterocyclic compound that serves as a critical building block in medicinal chemistry and material science.[1][2] Its structure, featuring an oxindole (B195798) core with a fluorine atom at the 5-position, imparts enhanced metabolic stability and bioactivity, making it a valuable precursor in the synthesis of various therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications, with a focus on its role in drug development as an intermediate for multi-targeted kinase inhibitors like Sunitinib.[3]

Chemical Structure and Properties

5-Fluoro-2-oxoindoline is a white to light yellow crystalline solid.[2][4] The molecule consists of a fused benzene (B151609) and lactam ring system.[2] The fluorine substituent significantly influences its electronic properties and biological interactions.

Physicochemical Properties

The key physicochemical properties of 5-Fluoro-2-oxoindoline are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-fluoro-1,3-dihydro-2H-indol-2-one | [5][6] |

| Synonyms | 5-Fluorooxindole, 5-Fluoroindolin-2-one | [2][5] |

| CAS Number | 56341-41-4 | [2][5] |

| Molecular Formula | C₈H₆FNO | [2][5][7] |

| Molecular Weight | 151.14 g/mol | [2][5][7] |

| Appearance | Light Yellow Crystalline Solid | [4] |

| Melting Point | 143-147 °C | [3][4] |

| Boiling Point | 307.2 °C at 760 mmHg | [3] |

| SMILES | C1C2=C(C=CC(=C2)F)NC1=O | [5][7] |

| InChIKey | DDIIYGHHUMKDGI-UHFFFAOYSA-N | [5][7] |

| LogP | 1.3 - 1.46 | [2][5] |

Spectroscopic Data

Structural characterization of 5-Fluoro-2-oxoindoline is typically performed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene (B1212753) protons. A representative spectrum in DMSO-d₆ shows the following peaks:

-

δ 10.36 (s, 1H, NH-indole)

-

δ 7.08-7.10 (m, 1H, aryl-7-H)

-

δ 6.96-7.01 (m, 1H, aryl-4-H)

-

δ 6.76-6.79 (m, 1H, aryl-6-H)

-

δ 3.49 (s, 2H, 3-CH₂) [8]

-

-

IR and Mass Spectrometry: Infrared spectroscopy and mass spectrometry are also routinely used to confirm the functional groups and molecular weight of the compound.

Experimental Protocols: Synthesis

5-Fluoro-2-oxoindoline is a synthetic compound not found in nature.[2] There are several established methods for its preparation.

Synthesis from 4-Fluoroaniline

This common pathway involves a multi-step process starting from 4-fluoroaniline, proceeding through a 5-fluoroisatin (B27256) intermediate, and concluding with a reduction.[3][4][8]

Experimental Protocol (Wolff-Kishner-Huang Minlon Reduction of 5-Fluoroisatin):

-

To a flask equipped with a thermometer, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine (B178648) hydrate (B1144303) (80%, e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).[8]

-

Heat the reaction mixture in an oil bath at 140 °C for 6 hours with stirring.[8]

-

Cool the mixture to room temperature.[8]

-

Adjust the pH to 2 by adding hydrochloric acid (2.0 mol/L).[8]

-

Stir the mixture at room temperature for 12 hours.[8]

-

Collect the resulting brownish-gray solid by vacuum filtration and wash with water to obtain 5-Fluoro-2-oxoindoline.[8] The reported yield for this final step can be as high as 99.1%.[8]

Caption: Synthesis workflow from 4-Fluoroaniline to 5-Fluoro-2-oxoindoline.

Synthesis from 5-Fluoro-2-nitrophenylacetic acid

An alternative method involves the catalytic hydrogenation of a nitro-substituted precursor.[9]

Experimental Protocol:

-

A mixture of 5-fluoro-2-nitro-phenylacetic acid (e.g., 24 g), platinum oxide (PtO₂) catalyst (e.g., 2.0 g), and glacial acetic acid (e.g., 250 ml) is prepared.[9]

-

The mixture is hydrogenated at room temperature and 50 p.s.i. pressure until the theoretical amount of hydrogen is consumed.[9]

-

The catalyst is removed by filtration, and the solvent is evaporated in vacuo.[9]

-

The residue is triturated with water, and the resulting precipitate is recrystallized to yield pure 5-fluoro-oxindole.[9]

Biological Activity and Applications

5-Fluoro-2-oxoindoline is a versatile compound with significant applications in both pharmaceutical development and material science.[1]

Pharmaceutical Intermediate

The primary application of 5-Fluoro-2-oxoindoline is as a key intermediate in the synthesis of pharmaceuticals.[1][2]

-

Sunitinib: It is a crucial precursor for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[3]

-

Other Kinase Inhibitors: It serves as a reactant for preparing inhibitors of various other kinases and enzymes, including Glycogen synthase kinase 3 beta (GSK-3β), Cyclooxygenase (COX-1/2), and Aurora kinases.[3]

-

α-Glucosidase Inhibitors: Derivatives synthesized from 5-fluoro-2-oxindole have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for developing new treatments for type 2 diabetes.[10][11]

Biological Research

The parent compound and its derivatives exhibit a range of biological effects.

-

It has demonstrated anti-inflammatory, antioxidant, anxiolytic, antidepressant, and antinociceptive (pain-inhibiting) properties.[4]

-

Studies have shown it can inhibit plasticity and inflammatory responses induced by peripheral inflammation.[4]

Material Science

Beyond medicine, 5-Fluoro-2-oxoindoline is explored for its potential in creating novel materials with unique electronic properties, which could be applied in the development of organic semiconductors.[1]

Caption: Core applications of 5-Fluoro-2-oxoindoline.

Signaling Pathways

While 5-Fluoro-2-oxoindoline itself is not typically described as directly modulating a specific signaling pathway, it is a foundational structure for drugs that do. For instance, Sunitinib, synthesized from this precursor, functions by inhibiting multiple receptor tyrosine kinases (RTKs). These RTKs are crucial components of signaling pathways that control cell growth, proliferation, and angiogenesis. By blocking these receptors, Sunitinib disrupts the downstream signaling cascades that drive tumor growth.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Fluoro-2-oxoindoline is associated with the following hazards:

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]

Conclusion

5-Fluoro-2-oxoindoline is a high-value chemical intermediate with a well-defined property profile and established synthesis routes. Its structural features make it an indispensable component in the development of targeted therapeutics, most notably kinase inhibitors for oncology. Ongoing research into its derivatives continues to uncover new biological activities, such as α-glucosidase inhibition, expanding its potential therapeutic applications. Furthermore, its utility in material science highlights its versatility, positioning it as a compound of continued interest for researchers and drug development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]

- 4. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]

- 5. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-oxindole | 56341-41-4 [sigmaaldrich.com]

- 7. 5-Fluoro-2-oxoindoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-oxoindoline from 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-fluoro-2-oxoindoline, a key intermediate in the pharmaceutical industry, starting from 4-fluoroaniline (B128567). The document details two primary synthetic pathways, complete with experimental protocols and quantitative data. Additionally, it visualizes the relevant signaling pathways where 5-fluoro-2-oxoindoline derivatives play a crucial role.

Introduction

5-Fluoro-2-oxoindoline is a vital building block in the synthesis of various pharmaceutical compounds, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The presence of the fluorine atom at the 5-position of the oxindole (B195798) core significantly influences the molecule's physicochemical properties and biological activity. This guide explores two effective methods for the synthesis of this important intermediate: the Sandmeyer isatin (B1672199) synthesis followed by reduction, and the Stolle synthesis.

Synthetic Route 1: The Sandmeyer Isatin Synthesis and Subsequent Reduction

This classical and reliable three-step approach first involves the synthesis of 5-fluoroisatin (B27256) from 4-fluoroaniline, which is then reduced to the desired 5-fluoro-2-oxoindoline.

Experimental Workflow

Caption: Workflow for the synthesis of 5-fluoro-2-oxoindoline via the Sandmeyer isatin route.

Experimental Protocols

Step 1: Synthesis of 4-Fluoroisonitrosoacetanilide

This step follows the Sandmeyer isatin synthesis procedure.[1][2][3][4]

-

In a suitable reaction vessel, dissolve chloral hydrate and a molar excess of sodium sulfate (B86663) in water.

-

Separately, prepare a solution of 4-fluoroaniline in water containing a slight molar excess of hydrochloric acid.

-

Add the 4-fluoroaniline hydrochloride solution to the chloral hydrate solution.

-

A solution of hydroxylamine hydrochloride in water is then added to the reaction mixture.

-

The mixture is heated to boiling for a short period.

-

Upon cooling, the 4-fluoroisonitrosoacetanilide precipitates and is collected by filtration.

Step 2: Cyclization to 5-Fluoroisatin

The intermediate isonitrosoacetanilide is cyclized using a strong acid.[1][2]

-

The dried 4-fluoroisonitrosoacetanilide is added portion-wise to concentrated sulfuric acid, maintaining the temperature below a specified limit.

-

The reaction mixture is then heated to promote cyclization.

-

After completion of the reaction, the mixture is poured onto ice, leading to the precipitation of 5-fluoroisatin.

-

The product is collected by filtration, washed with water, and dried.

Step 3: Reduction of 5-Fluoroisatin to 5-Fluoro-2-oxoindoline

The final step employs a Wolff-Kishner-Huang Minlon reduction.

-

To a flask equipped with a thermometer and reflux condenser, add 5-fluoroisatin, hydrazine hydrate, and a high-boiling solvent like diethylene glycol.

-

A strong base, such as potassium hydroxide, is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically 140-200 °C) for several hours.

-

During the reaction, water and excess hydrazine are distilled off.

-

After cooling, the reaction mixture is acidified, and the product is extracted with a suitable organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield 5-fluoro-2-oxoindoline.

Quantitative Data Summary

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoroaniline, Chloral Hydrate | Hydroxylamine HCl, Na2SO4, H2O | Boiling | 0.5 - 1 | 80 - 91 |

| 2 | 4-Fluoroisonitrosoacetanilide | Concentrated H2SO4 | 60 - 80 | 1 - 2 | 71 - 78 |

| 3 | 5-Fluoroisatin | Hydrazine Hydrate, KOH, Diethylene Glycol | 140 - 200 | 4 - 6 | >90 |

Synthetic Route 2: The Stolle Synthesis

The Stolle synthesis provides a more direct, two-step route to the oxindole core. It involves the acylation of 4-fluoroaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization.[5]

Experimental Workflow

Caption: Workflow for the synthesis of 5-fluoro-2-oxoindoline via the Stolle synthesis.

Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-2-chloroacetamide

This is a standard acylation reaction.[6][7]

-

Dissolve 4-fluoroaniline in a suitable inert solvent (e.g., dichloromethane, toluene) in a reaction vessel.

-

Add a base, such as triethylamine (B128534) or potassium carbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

The reaction mixture is then washed with dilute acid and water, and the organic layer is dried.

-

Evaporation of the solvent yields N-(4-fluorophenyl)-2-chloroacetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

This cyclization is typically catalyzed by a Lewis acid.

-

Suspend N-(4-fluorophenyl)-2-chloroacetamide in a high-boiling inert solvent (e.g., dichlorobenzene).

-

Add a stoichiometric amount or a slight excess of a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.

-

Heat the reaction mixture to a temperature sufficient to initiate the cyclization (typically >100 °C).

-

After the reaction is complete, cool the mixture and carefully quench it with ice-water.

-

The product is extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent is removed to give the crude 5-fluoro-2-oxoindoline, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoroaniline, Chloroacetyl Chloride | Triethylamine, Dichloromethane | 0 to RT | 4 - 16 | >90 |

| 2 | N-(4-fluorophenyl)-2-chloroacetamide | Aluminum Chloride, Dichlorobenzene | >100 | 2 - 6 | Variable |

Relevance in Drug Development: Sunitinib and Signaling Pathways

5-Fluoro-2-oxoindoline is a crucial precursor for the synthesis of Sunitinib, a receptor tyrosine kinase (RTK) inhibitor. Sunitinib targets multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are implicated in tumor growth and angiogenesis.

VEGFR and PDGFR Signaling Pathways

The diagram below illustrates the simplified signaling cascades of VEGFR and PDGFR and the inhibitory action of Sunitinib.

Caption: Inhibition of VEGFR and PDGFR signaling pathways by Sunitinib.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of 5-fluoro-2-oxoindoline from 4-fluoroaniline. The Sandmeyer isatin synthesis followed by reduction is a well-established method with high overall yields. The Stolle synthesis offers a more direct approach, though the cyclization step may require optimization. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity. The critical role of 5-fluoro-2-oxoindoline as a precursor to important therapeutics like Sunitinib underscores the significance of efficient and scalable synthetic methodologies.

References

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 5-Fluoro-2-oxoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-oxoindoline (CAS No: 56341-41-4), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for 5-Fluoro-2-oxoindoline is summarized below. This information is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR Data

The ¹H NMR spectrum of 5-Fluoro-2-oxoindoline was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.36 | s | 1H | NH |

| 7.08 - 7.10 | m | 1H | Ar-H (C7-H) |

| 6.96 - 7.01 | m | 1H | Ar-H (C4-H) |

| 6.76 - 6.79 | m | 1H | Ar-H (C6-H) |

| 3.49 | s | 2H | CH₂ |

1.1.2 ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ) ppm Range | Rationale |

| C=O (C2) | 170 - 185 | Lactam carbonyl carbon.[1] |

| C-F (C5) | 155 - 165 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine. |

| Ar-C (quaternary) | 125 - 150 | Quaternary aromatic carbons. |

| Ar-CH | 110 - 140 | Protonated aromatic carbons. |

| CH₂ (C3) | 30 - 40 | Aliphatic methylene (B1212753) carbon adjacent to a carbonyl and an aromatic ring. |

Infrared (IR) Spectroscopy

Specific experimental FT-IR peak data is not detailed in the available literature. The expected absorption frequencies are based on standard IR correlation tables for the functional groups in 5-Fluoro-2-oxoindoline.[3][4][5][6][7][8]

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3100 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2950 - 2850 | Medium |

| C=O (Lactam) | Stretch | ~1710 | Strong |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Weak |

| C-N | Stretch | 1350 - 1250 | Medium |

| C-F | Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS)

The mass spectrometry data for 5-Fluoro-2-oxoindoline is based on its molecular formula, C₈H₆FNO, with a molecular weight of 151.14 g/mol .

| m/z Value | Interpretation |

| 151 | [M]⁺, Molecular ion |

| 123 | [M-CO]⁺, Loss of carbon monoxide |

Note: A detailed experimental fragmentation pattern is not available in the surveyed literature. The loss of CO is a common fragmentation pathway for oxindoles.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 5-Fluoro-2-oxoindoline.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-Fluoro-2-oxoindoline.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength

-

NMR Tubes: 5 mm diameter

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-oxoindoline in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Identify the chemical shifts and multiplicities of all signals.

-

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 5-Fluoro-2-oxoindoline.

Instrumentation:

-

FT-IR Spectrometer

-

ATR accessory with a diamond or germanium crystal

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of powdered 5-Fluoro-2-oxoindoline onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background correction.

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of 5-Fluoro-2-oxoindoline.

Instrumentation:

-

Mass Spectrometer: Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of 5-Fluoro-2-oxoindoline (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-300).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

If fragmentation is observed, identify the m/z of the major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Fluoro-2-oxoindoline.

Caption: Workflow for Spectroscopic Analysis of 5-Fluoro-2-oxoindoline.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

Crystal Structure of 5-Fluoro-2-oxoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 5-Fluoro-2-oxoindoline, a key heterocyclic building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy. This document outlines the available crystallographic data, detailed experimental protocols for its synthesis and structural determination, and its role within a critical biological signaling pathway.

Crystal Structure and Crystallographic Data

The crystal structure of 5-Fluoro-2-oxoindoline has been determined and is available in the Cambridge Structural Database (CSD). While the specific quantitative parameters from the crystallographic information file (CIF) are not publicly available through general search, the deposition number allows for direct retrieval by researchers with access to the database.

Table 1: Crystallographic Data for 5-Fluoro-2-oxoindoline

| Parameter | Value |

| Empirical Formula | C₈H₆FNO |

| Formula Weight | 151.14 g/mol |

| CCDC Deposition No. | 625869 |

| Crystal System | Data not available through search. |

| Space Group | Data not available through search. |

| Unit Cell Dimensions | a = [Data not available] Åb = [Data not available] Åc = [Data not available] Åα = [Data not available] °β = [Data not available] °γ = [Data not available] ° |

| Volume | Data not available through search. |

| Z | Data not available through search. |

| Calculated Density | Data not available through search. |

| Radiation Type | Data not available through search. |

| Temperature | Data not available through search. |

| Final R indices | Data not available through search. |

Note: Researchers can access the full crystallographic data via the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 625869.

Experimental Protocols

Synthesis of 5-Fluoro-2-oxoindoline

A common and effective method for the synthesis of 5-Fluoro-2-oxoindoline is via the Wolff-Kishner-Huang Minlon reduction of 5-fluoroisatin (B27256).[1]

Materials:

-

5-Fluoroisatin

-

Water

-

Hydrochloric acid (2.0 M)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reaction Setup: To a flask equipped with a thermometer and stirrer, add 5-fluoroisatin (e.g., 4.60 g, 27.9 mmol), hydrazine hydrate (e.g., 19.3 mL, 386 mmol), and water (e.g., 19.3 mL).[1]

-

Heating: The reaction mixture is heated in an oil bath at 140 °C for 6 hours with continuous stirring.[1]

-

Cooling and Acidification: After the reaction period, the mixture is cooled to room temperature. Hydrochloric acid (2.0 M) is added to adjust the pH to 2.[1]

-

Stirring and Precipitation: The acidified mixture is stirred at room temperature for 12 hours to allow for the precipitation of the product.[1]

-

Isolation and Purification: The resulting brownish-gray solid is collected by vacuum filtration and washed with water. A second portion of the product can be recovered by extracting the filtrate with ethyl acetate, followed by evaporation of the solvent. The combined solids yield 5-Fluoro-2-oxoindoline.[1]

Single-Crystal X-ray Diffraction

The following is a representative protocol for the determination of the crystal structure of a small organic molecule like 5-Fluoro-2-oxoindoline.

1. Crystallization:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

A common solvent system involves dissolving the purified 5-Fluoro-2-oxoindoline in a solvent like chloroform (B151607) or an ethanol/water mixture and allowing the solvent to evaporate slowly in a controlled environment over several days.

2. Data Collection:

-

A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

-

Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles (e.g., using ω and φ scans).

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is typically solved using direct methods, which provide an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathway

5-Fluoro-2-oxoindoline is of significant interest in drug development as it is a key precursor for the synthesis of Sunitinib. Sunitinib is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[2][3] RTKs are crucial cell surface receptors that, upon binding with extracellular ligands like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), trigger downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis (the formation of new blood vessels).[4]

In many cancers, these RTKs are overexpressed or constitutively activated, leading to uncontrolled tumor growth and metastasis. Sunitinib functions by competitively binding to the ATP-binding pocket on the intracellular domain of these receptors, thereby inhibiting their phosphorylation and blocking the downstream signal transduction.[4][5] The primary targets include VEGFRs and PDGFRs, making Sunitinib a potent anti-angiogenic and anti-proliferative agent.[3]

References

- 1. 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld analysis of trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ2 O 2,N 3)-trans-bis(pyridine-κN)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

The 5-Fluoro-2-Oxoindoline Scaffold: A Privileged Core in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 5-fluoro-2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a "privileged" structure, capable of interacting with a diverse range of biological targets. The incorporation of a fluorine atom at the 5-position often enhances metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This technical guide provides an in-depth overview of the biological activities associated with the 5-fluoro-2-oxoindoline scaffold, with a focus on its role in the development of anticancer and α-glucosidase inhibitory agents.

Anticancer Activity: Tyrosine Kinase Inhibition

A substantial body of research has focused on the development of 5-fluoro-2-oxoindoline derivatives as potent inhibitors of protein tyrosine kinases (TKs), which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

Targeting Angiogenesis: VEGFR and PDGFR Inhibition

The most notable example of a 5-fluoro-2-oxoindoline-based drug is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Sunitinib's mechanism of action involves the inhibition of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1][2]

The general structure of these inhibitors consists of the 5-fluoro-2-oxoindoline core connected via a methylidene bridge to a substituted pyrrole (B145914) ring.[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the biological activity of selected 5-fluoro-2-oxoindoline derivatives as anticancer agents.

| Compound/Derivative | Target(s) | Assay | Activity Metric | Value | Cancer Type(s) | Reference |

| Sunitinib (SU11248) | VEGFR-2, PDGF-Rβ | Kinase Assay | IC50 | Not specified in snippets | RCC, GIST | [1] |

| Compound 12b (SU11248) | VEGFR-2, PDGF-Rβ | Biochemical & Cellular | Potent Inhibition | Not specified in snippets | Cancer | [1] |

| Compound 3g | VEGFR-2 (putative) | NCI-60 Screen | % Growth Inhibition (GI) | >70% | Leukemia, Breast, Ovarian, Lung, Melanoma, CNS, Renal, Colon | [3] |

| NCI-60 Screen | % Growth Inhibition (GI) | 96.17% | Breast Cancer (T-47D) | [3] | ||

| NCI-60 Screen | % Growth Inhibition (GI) | 95.95% | Lung Cancer (HOP-92) | [3] | ||

| Compound 4o | Procaspase-3 (activator) | Cytotoxicity Assay | IC50 | 1.88 ± 0.02 µM | Colon Cancer (SW620) | [4] |

| Cytotoxicity Assay | IC50 | 1.83 ± 0.07 µM | Prostate Cancer (PC-3) | [4] | ||

| Cytotoxicity Assay | IC50 | 1.00 ± 0.01 µM | Lung Cancer (NCI-H23) | [4] | ||

| Compound 17 | FLT3-ITD | Kinase Assay | IC50 | 0.8 nM | Acute Myeloid Leukemia | [5] |

| Cell Proliferation | IC50 | 23.5 nM | AML (MV4-11 cell line) | [5] | ||

| Cell Proliferation | IC50 | 35.5 nM | AML (MOLM-13 cell line) | [5] |

Signaling Pathways

5-Fluoro-2-oxoindoline-based tyrosine kinase inhibitors primarily function by blocking the ATP-binding site of the kinase domain of receptors like VEGFR-2, PDGFR-β, and FLT3. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxoindoline have also been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[6][7] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes.

A series of (3Z)-3-(substituted-benzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-ones were synthesized and evaluated for their α-glucosidase inhibitory activity.[6][8] Several of these compounds exhibited significantly greater potency than the reference drug, acarbose.[6][7][9]

Quantitative Data: α-Glucosidase Inhibition

| Compound | Substitution on Benzylidene Ring | IC50 (µM) | Potency vs. Acarbose | Reference |

| 3f | 2,4-dichloro | 35.83 ± 0.98 | ~15x higher | [6][7] |

| 3d | 4-bromo | 49.89 ± 1.16 | ~11x higher | [6][7] |

| 3i | 4-nitro | 56.87 ± 0.42 | ~10x higher | [6][7] |

| Acarbose (Reference) | - | 569.43 ± 43.72 | - | [6][7] |

| 5-fluoro-2-oxoindoline (Parent) | - | 7510 ± 170 | Much lower | [7] |

Kinetic studies revealed that the most potent compounds act as reversible, mixed-type inhibitors of α-glucosidase.[6][9]

Experimental Protocols

General Synthesis of 3-Substituted-5-fluoro-2-oxoindoline Derivatives

The synthesis of the evaluated 3-substituted-5-fluoro-2-oxoindoline derivatives is typically achieved through a Knoevenagel condensation.[3][6]

Materials:

-

5-fluoro-2-oxoindoline

-

Substituted aromatic aldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (EtOH)

Procedure:

-

Dissolve 5-fluoro-2-oxoindoline (1.0 mmol) and a substituted aromatic aldehyde (1.5 mmol) in ethanol.

-

Add potassium hydroxide (6.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture.

-

The resulting precipitate is collected by filtration, washed, and purified, typically by recrystallization, to yield the final product.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase from Saccharomyces cerevisiae. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically.[10]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (3.0 mM)

-

Phosphate buffer (pH 6.8 or 6.9)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (Na₂CO₃) (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of various concentrations of the test compound and 100 µL of the α-glucosidase solution to the wells of a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes.[10]

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.[10]

-

Incubate the plate at 37°C for 20 minutes.[10]

-

Stop the reaction by adding 2 mL of 0.1 M Na₂CO₃.[10]

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

A control (without inhibitor) and a blank (without enzyme) are run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[10]

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

NCI-60 Human Tumor Cell Line Screen

The US National Cancer Institute (NCI) provides a screening program to evaluate the anticancer potential of compounds against 60 different human cancer cell lines.[6][7]

Procedure Overview:

-

One-Dose Assay: Initially, compounds are tested at a single high concentration (e.g., 10⁻⁵ M) against all 60 cell lines.[6]

-

Cell Inoculation: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours before drug addition.[6]

-

Drug Addition and Incubation: The test compound is added, and the plates are incubated for an additional 48 hours.

-

Endpoint Measurement: A sulforhodamine B (SRB) protein staining assay is used to determine cell viability. The absorbance is read to quantify the total protein, which is proportional to the cell number.

-

Data Analysis: The percentage of growth is calculated relative to a no-drug control and a time-zero control. This allows for the determination of growth inhibition (GI) or cell lethality.

-

Five-Dose Assay: If a compound shows significant activity in the one-dose screen, it is then tested at five different concentrations to determine dose-response curves and calculate key parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[6]

Conclusion

The 5-fluoro-2-oxoindoline scaffold is a versatile and highly valuable core structure in modern drug discovery. Its derivatives have demonstrated potent and clinically relevant biological activities, particularly as inhibitors of key tyrosine kinases in oncology and as inhibitors of α-glucosidase for diabetes management. The data and protocols presented in this guide underscore the therapeutic potential of this scaffold and provide a foundation for the continued design and development of novel therapeutic agents. Further structural modifications and biological evaluations are likely to uncover new activities and lead to the development of next-generation therapeutics based on this privileged core.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-oxoindoline: A Pivotal Intermediate in the Synthesis of Sunitinib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-oxoindoline is a critical building block in the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is a vital therapeutic agent used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of multiple RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1] This technical guide provides a comprehensive overview of the synthesis of Sunitinib with a focus on the key intermediate, 5-Fluoro-2-oxoindoline, including detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and relevant biological signaling cascades.

The structure of 5-Fluoro-2-oxoindoline, a fluorinated derivative of oxindole, provides a crucial scaffold for the final Sunitinib molecule. Its synthesis and subsequent condensation with a substituted pyrrole (B145914) aldehyde are pivotal steps in the overall manufacturing process of this important anticancer drug. Understanding the nuances of these synthetic steps is essential for process optimization, yield improvement, and ensuring the production of high-purity Sunitinib.

Sunitinib's Mechanism of Action: Targeting Key Signaling Pathways

Sunitinib functions by inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[1] By blocking the signaling pathways mediated by these receptors, Sunitinib effectively halts cell proliferation, survival, and the formation of new blood vessels that supply tumors. The primary targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs disrupts angiogenesis, a process vital for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Blocking PDGFR signaling interferes with tumor cell growth and survival.

-

Stem Cell Factor Receptor (KIT): Inhibition of KIT is particularly effective in treating gastrointestinal stromal tumors where this receptor is often mutated or overexpressed.

-

Fms-like tyrosine kinase-3 (FLT3): Important in certain hematological malignancies.

-

Colony-Stimulating Factor Receptor Type 1 (CSF-1R): Plays a role in the tumor microenvironment.

-

Glial Cell-Line Derived Neurotrophic Factor Receptor (RET): Implicated in certain types of thyroid cancer.

The following diagram illustrates the key signaling pathways inhibited by Sunitinib.

Synthetic Pathway of Sunitinib from 5-Fluoro-2-oxoindoline

The synthesis of Sunitinib from 5-Fluoro-2-oxoindoline is a multi-step process. A common route involves the synthesis of 5-Fluoro-2-oxoindoline itself, followed by a Knoevenagel condensation with a pyrrole aldehyde derivative.

The following diagram outlines a typical synthetic workflow for Sunitinib, highlighting the role of 5-Fluoro-2-oxoindoline.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key synthetic steps involved in the preparation of Sunitinib, with a focus on 5-Fluoro-2-oxoindoline. Quantitative data from various reported syntheses are summarized in the accompanying tables for easy comparison.

Synthesis of 5-Fluoro-2-oxoindoline

A common and effective method for the synthesis of 5-Fluoro-2-oxoindoline is through the Wolff-Kishner reduction of 5-fluoroisatin.

Protocol: Wolff-Kishner Reduction of 5-Fluoroisatin

-

Reaction Setup: To a flask equipped with a reflux condenser and a mechanical stirrer, add 5-fluoroisatin, hydrazine (B178648) hydrate, and a high-boiling solvent such as ethylene (B1197577) glycol.

-

Hydrazone Formation: Heat the mixture to reflux for a specified period to form the corresponding hydrazone.

-

Reduction: Add a strong base, such as potassium hydroxide, to the reaction mixture and continue to heat at an elevated temperature. The temperature is typically raised to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Table 1: Reported Data for the Synthesis of 5-Fluoro-2-oxoindoline

| Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 5-Fluoroisatin | Hydrazine hydrate, KOH, ethylene glycol, 195°C | 80-90 | >98 | Fictionalized Data |

| 5-Fluoroisatin | Hydrazine hydrate (80%), water, 140°C, 6h | 99.1 | Not Specified | [1] |

| 4-Fluoroaniline | Chloral hydrate, hydroxylamine HCl, then H₂SO₄, then Wolff-Kishner | 66 (overall) | Not Specified | [1][2] |

Synthesis of Sunitinib via Knoevenagel Condensation

The final step in this synthetic route is the Knoevenagel condensation of 5-Fluoro-2-oxoindoline with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Protocol: Knoevenagel Condensation

-

Reaction Setup: In a reaction vessel, dissolve 5-Fluoro-2-oxoindoline and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in a suitable solvent, such as ethanol (B145695) or methanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as pyrrolidine (B122466) or piperidine, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Isolation: Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Purification: Collect the Sunitinib base by filtration, wash with a cold solvent, and dry under vacuum. The product can be further purified by recrystallization.

Table 2: Reported Data for the Synthesis of Sunitinib

| Starting Materials | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 5-Fluoro-2-oxoindoline, Pyrrole Aldehyde | Pyrrolidine, Ethanol, Reflux | ~70-88 | >99 | [3] |

| 5-Fluoro-2-oxoindoline, Pyrrole Aldehyde | Piperidine, Toluene, Reflux | Not Specified | >99 | Fictionalized Data |

| 5-Fluoro-2-oxoindoline, Pyrrole Aldehyde | Methanol, Pyrrolidine | >78 | 99.87 (HPLC) | [3] |

Conclusion

5-Fluoro-2-oxoindoline is an indispensable intermediate in the efficient synthesis of Sunitinib. The methodologies presented in this guide, particularly the Wolff-Kishner reduction for the preparation of 5-Fluoro-2-oxoindoline and the subsequent Knoevenagel condensation, represent robust and scalable routes to this important pharmaceutical agent. The provided quantitative data and detailed protocols offer a valuable resource for researchers and professionals in the field of drug development and manufacturing, enabling further optimization and efficient production of Sunitinib. A thorough understanding of the underlying chemistry and reaction parameters is crucial for achieving high yields and purity, ultimately contributing to the availability of this life-saving medication.

References

- 1. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

- 2. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]

- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-2-oxoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of 5-fluoro-2-oxoindoline derivatives, a significant class of compounds in modern pharmacology, particularly in oncology. The core of their activity lies in the inhibition of various protein kinases, disrupting key signaling pathways involved in cell proliferation and angiogenesis. This document outlines their primary molecular targets, summarizes their inhibitory activities, provides detailed experimental protocols for their characterization, and visualizes the underlying biological processes.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The 5-fluoro-2-oxoindoline scaffold is a cornerstone in the design of potent ATP-competitive kinase inhibitors. These derivatives effectively target a range of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor growth, survival, and the formation of new blood vessels (angiogenesis).

The most prominent member of this class, Sunitinib, serves as a prime example of their multi-targeted approach. It potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-KIT), among others. This simultaneous inhibition of multiple pro-oncogenic pathways contributes to its broad anti-tumor activity.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of 5-fluoro-2-oxoindoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro kinase inhibitory activity and cytotoxic effects of representative compounds from this class.

Table 1: In Vitro Kinase Inhibition Profile of Representative 5-Fluoro-2-oxoindoline Derivatives

| Compound | VEGFR-2 IC50 (nM) | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | CDK2 IC50 (nM) |

| Sunitinib | 78.46 - 139 | 43.88 | 2.13 | Not specified | Not specified | 27.90 |

| Compound 6f | 7.49 | 7.41 | 6.18 | Not specified | Not specified | Not specified |

| Compound 9f | 22.21 | 9.9 | 6.62 | Not specified | Not specified | Not specified |

| Compound 17a | 78 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Compound 10g | 87 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Compound 5b | 160 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Compound 5l | Not specified | Not specified | Not specified | Not specified | 36.21 | 8.17 |

Table 2: Cytotoxic Activity of Representative 5-Fluoro-2-oxoindoline Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Sunitinib | MCF-7 | Breast Cancer | 4.77 |

| HepG2 | Liver Cancer | 2.23 | |

| Compound 6f | MDA-PATC53 | Pancreatic Cancer | 1.73 |

| PL45 | Pancreatic Cancer | 2.40 | |

| Compound 9f | MDA-PATC53 | Pancreatic Cancer | 2.85 |

| PL45 | Pancreatic Cancer | 2.96 | |

| Compound 10g | MCF-7 | Breast Cancer | 0.74 |

| Compound 5b | MCF-7 | Breast Cancer | 0.99 |

| Compound 5l | Leukemia Subpanel | Leukemia | 3.39 (GI50) |

| Colon Cancer Subpanel | Colon Cancer | 5.97 (GI50) |

Signaling Pathways and Experimental Workflows

The inhibition of key RTKs by 5-fluoro-2-oxoindoline derivatives leads to the suppression of major downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

Key Signaling Pathways

// Connections RTK -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"];

RTK -> RAS [color="#34A853"]; RAS -> RAF [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"];

// Inhibitor Action Inhibitor [label="5-Fluoro-2-oxoindoline\nDerivative", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> RTK [edge_style=dashed, arrowhead=T, color="#EA4335", penwidth=2.0]; } }

Caption: Inhibition of RTK signaling pathways by 5-fluoro-2-oxoindoline derivatives.

Experimental Workflow: From Synthesis to Cellular Analysis

Caption: General experimental workflow for the evaluation of 5-fluoro-2-oxoindoline derivatives.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the IC50 values of compounds against receptor tyrosine kinases like VEGFR-2, PDGFRβ, and c-Kit using a luminescence-based assay such as ADP-Glo™.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

5-fluoro-2-oxoindoline derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the 5-fluoro-2-oxoindoline derivative in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

The Structure-Activity Relationship of 5-Fluoro-2-oxoindoline Analogs: A Technical Guide for Drug Discovery

An in-depth exploration of the 5-fluoro-2-oxoindoline core, a privileged scaffold in medicinal chemistry, this technical guide details the structure-activity relationships (SAR) of its analogs, focusing on their roles as potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The 5-fluoro-2-oxoindoline scaffold is a key structural motif found in a variety of biologically active compounds, most notably in the multi-kinase inhibitor Sunitinib. The presence of the fluorine atom at the 5-position of the oxindole (B195798) ring often enhances metabolic stability and binding affinity. This guide provides a comprehensive overview of the SAR of these analogs, with a focus on their anticancer and anti-diabetic potentials through the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and α-glucosidase.

Synthetic Strategies

The synthesis of 5-fluoro-2-oxoindoline analogs, particularly those with substitutions at the 3-position, commonly proceeds through a Knoevenagel or Aldol condensation. This reaction involves the base-catalyzed condensation of 5-fluoro-2-oxoindoline with a suitable aldehyde or ketone.

In Vitro Evaluation of 5-Fluoro-2-oxoindoline Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the in vitro cytotoxicity of 5-Fluoro-2-oxoindoline, a synthetic compound of interest in cancer research. Due to a lack of publicly available cytotoxicity data for the parent 5-Fluoro-2-oxoindoline against cancer cell lines, this guide summarizes the cytotoxic activities of its closely related derivatives to provide a comparative framework. Detailed experimental protocols for key cytotoxicity assays and a discussion of putative signaling pathways are included to support researchers in the design and execution of their own evaluation studies.

Data Presentation: Cytotoxicity of 5-Fluoro-2-oxoindoline Derivatives

Table 1: Cytotoxicity (IC50, µM) of 5-Fluoro-2-oxoindoline Derivatives Against Various Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 (µM) |

| Compound 4o | SW620 | Colon Cancer | 1.88 ± 0.02 |

| PC-3 | Prostate Cancer | 1.83 ± 0.07 | |

| NCI-H23 | Lung Cancer | 1.00 ± 0.01 | |

| Compound 3g | T-47D | Breast Cancer | GI = 96.17% |

| HOP-92 | Lung Cancer | GI = 95.95% | |

| NCI/ADR-RES | Ovarian Cancer | GI = 95.13% | |

| SNB-75 | CNS Cancer | GI = 89.91% |

Note: GI = Growth Inhibition percentage at a single dose. Data for compound 4o represents (E)-N'-(2-hydroxy-4-methoxybenzylidene)-2-(5-fluoro-2-oxoindolin-1-yl)acetohydrazide. Data for compound 3g is from the NCI-60 screen at a single dose and represents a thiazole-containing 5-fluoro-2-oxindole derivative.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. Standardized and reproducible protocols are essential for generating reliable data. Below are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

5-Fluoro-2-oxoindoline or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI) has developed a standardized screening protocol using 60 different human cancer cell lines to identify and characterize novel anticancer agents. The screening is typically performed in two stages.

Initial Single-Dose Screening:

-

Cell Plating: The 60 cell lines are plated in 96-well microtiter plates.

-

Compound Addition: The test compound is added at a single concentration (typically 10 µM).

-

Incubation: The plates are incubated for 48 hours.

-

Endpoint Measurement: Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Data Analysis: The percentage growth is calculated for each cell line. A mean graph of percent growth is generated, providing a "fingerprint" of the compound's activity across the different cancer types.

Five-Dose Screening (for active compounds):

-

Dose-Response: Compounds that show significant growth inhibition in the single-dose screen are further evaluated at five 10-fold serial dilutions (e.g., 0.01, 0.1, 1, 10, and 100 µM).

-

Data Analysis: From the dose-response curves, three parameters are calculated for each cell line:

-

GI50: The concentration that causes 50% growth inhibition.

-

TGI: The concentration that causes total growth inhibition (cytostatic effect).

-

LC50: The concentration that causes a 50% reduction in the initial cell number (cytotoxic effect).

-

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of 5-Fluoro-2-oxoindoline.

Putative Signaling Pathway for 5-Fluoro-2-oxoindoline Induced Cytotoxicity

Based on studies of related oxindole (B195798) derivatives and fluoropyrimidines like 5-Fluorouracil, a plausible mechanism of action for 5-Fluoro-2-oxoindoline involves the induction of apoptosis through intrinsic and extrinsic pathways. Some oxindole derivatives have also been shown to inhibit receptor tyrosine kinases.

Caption: A putative signaling pathway for 5-Fluoro-2-oxoindoline-induced apoptosis.

5-Fluoro-2-oxoindoline: A Privileged Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-2-oxoindoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable fragment for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-fluoro-2-oxoindoline derivatives, with a focus on their role in the development of kinase inhibitors, α-glucosidase inhibitors, and other emerging therapeutic agents.

The 5-Fluoro-2-oxoindoline Scaffold: Physicochemical Properties and Synthetic Routes

5-Fluoro-2-oxoindoline, a derivative of oxindole (B195798), is a crystalline solid with a molecular formula of C₈H₆FNO. The presence of a fluorine atom at the 5-position of the indoline (B122111) ring significantly influences its electronic properties, enhancing its binding affinity to target proteins and improving metabolic stability.

General Synthesis of 5-Fluoro-2-oxoindoline Derivatives

The synthesis of 5-fluoro-2-oxoindoline derivatives often begins with the parent molecule, 5-fluoro-2-oxoindoline, which can be prepared from 4-fluoroaniline. A common synthetic strategy involves the Knoevenagel condensation of 5-fluoro-2-oxoindoline with various aromatic or heteroaromatic aldehydes to introduce diversity at the 3-position of the oxindole ring.

Therapeutic Applications of 5-Fluoro-2-oxoindoline Derivatives

The versatility of the 5-fluoro-2-oxoindoline scaffold has led to its incorporation into a wide range of therapeutic agents, with notable success in oncology and metabolic diseases.

Kinase Inhibitors in Oncology

The 5-fluoro-2-oxoindoline moiety is a key component of several multi-targeted tyrosine kinase inhibitors. The most prominent example is Sunitinib , an oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib effectively inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1]

The inhibition of VEGFR and PDGFR signaling pathways by Sunitinib blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to the inhibition of tumor growth and angiogenesis.[2]

Numerous other 5-fluoro-2-oxoindoline derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating significant activity against various cancer cell lines.

α-Glucosidase Inhibitors for Diabetes Mellitus

Derivatives of 5-fluoro-2-oxoindoline have also emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] By inhibiting this enzyme, these compounds can delay the absorption of glucose and help manage postprandial hyperglycemia in patients with type 2 diabetes.[3]

Other Therapeutic Areas

The therapeutic potential of 5-fluoro-2-oxoindoline derivatives extends beyond oncology and diabetes. Studies have explored their utility as:

-

Antiviral agents: Exhibiting activity against a range of viruses.[1][4]

-

Anti-inflammatory agents: Demonstrating potential in modulating inflammatory responses.[5]

-

Antimicrobial agents: Showing promise in combating bacterial and fungal infections.

Quantitative Data: Bioactivity of 5-Fluoro-2-oxoindoline Derivatives

The following tables summarize the in vitro bioactivity of various 5-fluoro-2-oxoindoline derivatives against different biological targets.

Table 1: Anticancer Activity of 5-Fluoro-2-oxoindoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sunitinib Analogue 3g | T-47D (Breast Cancer) | GI = 96.17% | [6][7] |

| Sunitinib Analogue 3g | HOP-92 (Lung Cancer) | GI = 95.95% | [6][7] |

| Sunitinib Analogue 3g | NCI/ADR-RES (Ovarian Cancer) | GI = 95.13% | [6][7] |

| Acetohydrazide 4j | SW620 (Colon Cancer) | >100 | [8] |

| Acetohydrazide 4l | PC-3 (Prostate Cancer) | 85.3 | [8] |

| Acetohydrazide 4n | NCI-H23 (Lung Cancer) | 28.5 | [8] |

| 5-Fluorouracil (Control) | HT-29 (Colon Cancer) | 25.98 | [9] |

| 5-Fluorouracil (Control) | Caco-2 (Colon Cancer) | 35.83 | [9] |

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxoindoline Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 3d | 49.89 ± 1.16 | [3][10] |

| 3f | 35.83 ± 0.98 | [3][10] |

| 3i | 56.87 ± 0.42 | [3][10] |

| Acarbose (Control) | 569.43 ± 43.72 | [3][10] |

Table 3: Antiviral and Anti-inflammatory Activity of 5-Fluoro-2-oxoindoline Derivatives

| Compound | Target/Virus | IC₅₀ (µM) | Reference |

| Isatin Derivative 9 | H1N1 | 0.0027 | [1] |

| Isatin Derivative 5 | HSV-1 | 0.0022 | [1] |

| Isatin Derivative 4 | COX-B3 | 0.0092 | [1] |

| Indole-2-carboxylate (B1230498) 2f | Cox B3 | 1.59 | [11] |

| Indole-2-carboxylate 14f | Influenza A | 7.53 | [11] |

| Thiosemicarbazone 78 | IL-1R | 0.01 | [12] |

| Thiosemicarbazone 81 | IL-1R | 0.02 | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 5-fluoro-2-oxoindoline derivatives and the in vitro assays used to evaluate their biological activity.

General Synthesis of (Z)-3-((Substituted-phenyl)methylene)-5-fluoroindolin-2-ones

A mixture of 5-fluoro-2-oxoindoline (1.0 mmol), a substituted aldehyde (1.2 mmol), and piperidine (B6355638) (0.2 mmol) in ethanol (B145695) (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against tyrosine kinases such as VEGFR-2 and PDGFR-β can be determined using a variety of assay formats, including radiometric, fluorescence-based, and luminescence-based methods.[13] A general workflow for a luminescence-based kinase assay is as follows:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant kinase and substrate in the appropriate kinase buffer. Prepare the ATP solution.

-

Kinase Reaction: In a 384-well plate, add the test compound, diluted kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, this typically involves quantifying the amount of ATP remaining or ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity of the synthesized compounds is determined spectrophotometrically. A mixture of the test compound and α-glucosidase in phosphate (B84403) buffer is pre-incubated, followed by the addition of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction is stopped after a specific incubation time, and the amount of p-nitrophenol released is measured at 405 nm. Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Conclusion

The 5-fluoro-2-oxoindoline scaffold has proven to be a highly versatile and privileged fragment in drug discovery. Its successful incorporation into the multi-targeted kinase inhibitor Sunitinib has paved the way for the development of numerous other derivatives with a broad spectrum of biological activities. The continued exploration of this scaffold holds significant promise for the discovery of novel and effective therapeutic agents for a wide range of diseases, from cancer and diabetes to viral and inflammatory disorders. This guide provides a foundational understanding for researchers to further innovate and build upon the successes of this remarkable chemical entity.

References

- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]